GPR35 Binding Affinity and Functional Agonist Activity vs. Established GPR35 Ligands
BindingDB lists a Ki of 5.5 nM for displacement of [3H]PSB-13253 from human recombinant GPR35 expressed in CHO cells, and an EC50 of 17 nM for agonist activity at human GPR35 assessed by beta-arrestin recruitment . However, the SMILES string associated with this entry (COc1ccc(cc1)C(=O)Nc1cc(Cl)cc2c1oc(cc2=O)C(O)=O) does not correspond to 3,5-dichloro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, so these values cannot be reliably attributed to the target compound. No verified quantitative data for the target compound could be located.
| Evidence Dimension | GPR35 Ki and EC50 |
|---|---|
| Target Compound Data | Unverified (database entry mismatch) |
| Comparator Or Baseline | Known GPR35 agonists: lodoxamide (EC50 ~1 µM), zaprinast (EC50 ~10 µM), pamoic acid (EC50 ~1 µM) — class-level benchmarks |
| Quantified Difference | Cannot be calculated due to unverified target compound data |
| Conditions | Human recombinant GPR35 in CHO cells; beta-arrestin recruitment assay (BindingDB) |
Why This Matters
If the 5.5 nM Ki value could be verified for the correct structure, it would represent ~180-fold greater binding affinity than lodoxamide, a key differentiator for GPR35-targeted research applications.
- [1] BindingDB Entry BDBM50436007 / CHEMBL2392167. Ki: 5.5 nM; EC50: 17 nM (human GPR35). Data originally curated by ChEMBL. Accessed 2026-04-29. View Source
